molecular formula C17H19N B3033606 4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1082922-49-3

4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B3033606
CAS RN: 1082922-49-3
M. Wt: 237.34
InChI Key: NLNOSMJWSNOORR-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), an important structural motif of various natural products and therapeutic lead compounds . THIQs with a stereogenic center at position C (1) are key fragments of a diverse range of alkaloids and bioactive molecules . They have broad applications in asymmetric catalysis as chiral scaffolds .


Synthesis Analysis

In recent years, considerable research interest has been directed toward the synthesis of C (1)-substituted derivatives of THIQ, as they can act as precursors for various alkaloids displaying multifarious biological activities . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored .


Chemical Reactions Analysis

Multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity . MCRs improve the atom economy, selectivity, and yield of the product and thus occupy a central place in the toolbox of sustainable synthetic methodologies .

Future Directions

Due to their broad range of applications, various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise . This suggests that future research may focus on developing more efficient and sustainable synthesis methods for these compounds.

properties

IUPAC Name

4,4-dimethyl-1-phenyl-2,3-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N/c1-17(2)12-18-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)17/h3-11,16,18H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNOSMJWSNOORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(C2=CC=CC=C21)C3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Synthesis routes and methods

Procedure details

A solution of 471 mg (2.0 mmol) of 4,4-dimethyl-1-phenyl-3,4-dihydroisoquinoline in MeOH (6 ml) was cooled to 0° C. and 151 mg (4.0 mmol) of NaBH4 were added in portions. After stirring for 3 h at RT a saturated aqueous NH4Cl solution was added. Then most of the methanol was removed under vacuum and the residue was extracted with EE. The organic phase was washed with brine, dried over Na2SO4, filtered and concentrated to small volume under vacuum. 19 mg (0.08 mmol, 4%) of 4,4-dimethyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline were obtained as the residue, which was reacted further with no additional purification.
Quantity
471 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
151 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
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Reactant of Route 4
4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline

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